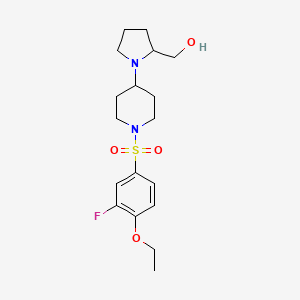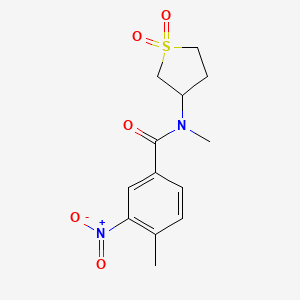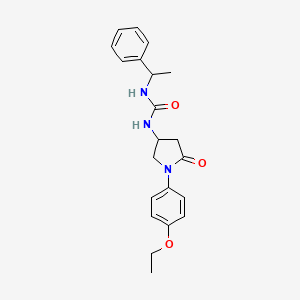
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea, also known as EPPU, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPPU belongs to the class of urea compounds and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists Research on trisubstituted phenyl urea derivatives has demonstrated their potential as neuropeptide Y5 (NPY5) receptor antagonists, indicating their relevance in studying obesity and metabolic disorders. These compounds have shown high potency in vitro, acting as antagonists in cellular assays related to cyclic AMP accumulation, which is crucial for understanding cell signaling pathways (Fotsch et al., 2001).
PI3 Kinase Inhibition Stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors has been achieved through complex chemical synthesis, highlighting the role of urea derivatives in developing cancer therapeutics. This research provides a pathway for the synthesis of biologically active compounds that can inhibit key enzymes involved in cancer progression (Chen et al., 2010).
Hydrogen-Bonded Complexes Studies on heterocyclic ureas have revealed their ability to form multiply hydrogen-bonded complexes, illustrating their utility in creating self-assembling materials. These compounds exhibit concentration-dependent unfolding to form complex structures, which is beneficial for designing novel materials with specific mechanical properties (Corbin et al., 2001).
Anticancer Investigations Research into unsymmetrical 1,3-disubstituted ureas has shown that these compounds exhibit enzyme inhibition and possess anticancer properties. This highlights the potential of urea derivatives in pharmaceutical development, particularly in creating new treatments for cancer (Mustafa et al., 2014).
Antiproliferative Activity The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been explored, with some compounds demonstrating significant antiproliferative effects against various cancer cell lines. This research suggests the application of urea derivatives in developing novel anticancer agents (Feng et al., 2020).
properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-19-11-9-18(10-12-19)24-14-17(13-20(24)25)23-21(26)22-15(2)16-7-5-4-6-8-16/h4-12,15,17H,3,13-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQKYZZOJUZVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)
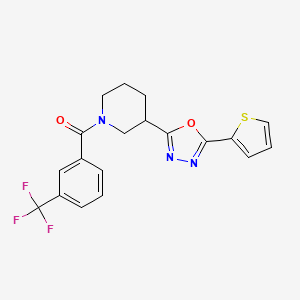
![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2918972.png)
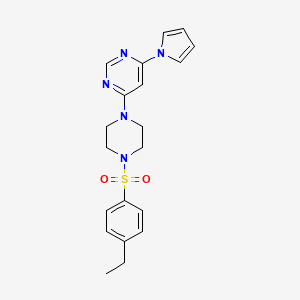
![2-((5-chloro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2918980.png)

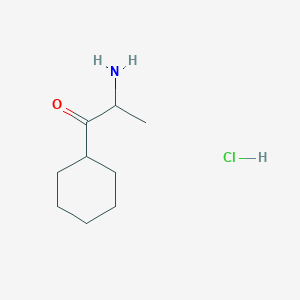
![methyl 1-(2-((2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2918984.png)
